CC(C)(C)OC(=O)CCOCCOCCOCCOC\C=C\CBr
. tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a chemical compound with the molecular formula and a CAS number of 166668-33-3. It is classified as an organic compound, specifically a bromoester, which contains multiple ether linkages due to the presence of tetraoxa units. This compound has garnered attention in various fields of research due to its unique structural features and potential applications in organic synthesis and medicinal chemistry.
This compound can be sourced from various suppliers specializing in chemical reagents, including Aladdin Scientific and Santa Cruz Biotechnology. It is primarily intended for research purposes and is not approved for diagnostic or therapeutic use. The classification of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate falls under the category of synthetic organic compounds, particularly those used in chemical synthesis and biological studies.
The synthesis of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate typically involves multi-step reactions that introduce the bromo group and the tetraoxa moieties into a heptadecenoate backbone. Common methods for synthesizing such compounds include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) may vary depending on the desired yield and purity of the final product.
The molecular structure of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate can be described as follows:
The three-dimensional structure can be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to confirm the arrangement of atoms within the molecule.
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate can participate in various chemical reactions:
These reactions are essential for exploring its reactivity profile and potential applications in organic synthesis.
The mechanism of action for tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate largely depends on its interactions with biological systems or other chemical entities. For instance:
The detailed kinetics and thermodynamics of these reactions would require further study through experimental methods.
Key physical and chemical properties of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate include:
These properties are crucial for determining its behavior in different environments during research applications.
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate has several scientific uses:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: